[4,4'-Bipyridine]-2-carboxylic acid
Description
In the dynamic field of chemical research, the design and synthesis of novel ligands are paramount to the advancement of coordination chemistry and materials science. Among these, [4,4'-Bipyridine]-2-carboxylic acid has emerged as a molecule of significant interest. This article provides a focused exploration of this compound, delving into its significance, the historical context of its ligand class, and its versatile applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXTUUSBPVGPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673539 | |
| Record name | [4,4'-Bipyridine]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872468-96-7 | |
| Record name | [4,4'-Bipyridine]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4,4'-bipyridine]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 4,4 Bipyridine 2 Carboxylic Acid
Synthesis from 4,4'-Bipyridine (B149096) Precursors
The primary route for the synthesis of [4,4'-Bipyridine]-2-carboxylic acid involves the use of 4,4'-bipyridine as the starting material. This foundational molecule undergoes a series of reactions to introduce the desired carboxylate functionality. The successful synthesis of the first monocarboxylate-substituted 4,4'-bipyridine ligand, this compound, from 4,4'-bipyridine has been a notable achievement in the field. sc.edursc.org
Oxidative Approaches to Introduce Carboxylate Functionality
Oxidative methods are crucial for the introduction of the carboxylate group onto the bipyridine ring system. These approaches typically involve the oxidation of a precursor molecule where a methyl group is present at the 2-position of the 4,4'-bipyridine structure.
Common oxidizing agents employed for this transformation include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in an acidic medium. scielo.brtandfonline.com For instance, the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555) with a dichromate acid solution has been shown to produce the corresponding dicarboxylic acid in high yield. scielo.br While these strong oxidants are effective, research has also explored more environmentally benign methods. One such approach involves the use of potassium permanganate in a mixed system of water and nitric acid for the oxidation of 4,4'-dimethyl-2,2'-bipyridine, achieving high yields of the dicarboxylic acid analog.
Role of 2-Methyl-4,4'-bipyridine (B15374262) as a Key Intermediate
The synthesis of this compound heavily relies on 2-methyl-4,4'-bipyridine as a critical synthetic intermediate. sc.edursc.org This intermediate is itself synthesized from 4,4'-bipyridine. The subsequent oxidation of the methyl group on this intermediate leads directly to the desired carboxylic acid derivative. The presence of the methyl group at the 2-position provides a reactive site for the introduction of the carboxylate functionality through controlled oxidation. The coordination characteristics of both the final product, this compound, and its precursor, 2-methyl-4,4'-bipyridine, have been established through reactions with transition metals like zinc and manganese, highlighting the importance of this intermediate in creating building blocks for mixed-metal framework materials. sc.edursc.org
Optimized Synthetic Routes for Enhanced Yield and Purity
Efforts to improve the synthesis of this compound have led to the development of optimized routes that significantly increase the yield and purity of the final product. An improved synthesis has been reported that has enabled the preparation of novel metal and mixed-metal coordination polymers. sc.edu These optimized procedures are crucial for making the ligand more accessible for research and applications in materials science.
| Precursor | Oxidizing Agent | Solvent | Yield | Reference |
| 4,4'-dimethyl-2,2'-bipyridine | Potassium Dichromate | Sulfuric Acid | 85% | scielo.br |
| 4,4'-dimethyl-2,2'-bipyridine | Potassium Permanganate | Water/Nitric Acid | High | |
| 2-methyl-4,4'-bipyridine | Not specified | Not specified | Significantly increased | sc.edu |
Derivatization Strategies for this compound Analogs
The versatility of this compound is further enhanced through various derivatization strategies. These strategies allow for the modification of the core structure to create a range of analogs with tailored electronic and steric properties. The carboxylic acid functional group itself can be converted into other functional groups such as esters and amides. thermofisher.comlibretexts.orgmdpi.com This is typically achieved by reacting the carboxylic acid with an appropriate alcohol or amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org
Furthermore, the bipyridine core can be functionalized through various organic reactions. For instance, the introduction of substituents on the pyridine (B92270) rings can be achieved through cross-coupling reactions, allowing for the synthesis of a wide array of functionalized 4,4'-bipyridines. researchgate.netresearchgate.net
Exploration of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the ligand's properties for specific applications. By introducing different functional groups at various positions on the bipyridine rings, researchers can modulate the ligand's coordination behavior, solubility, and electronic properties.
For example, the synthesis of non-symmetrical atropisomeric polyhalogenated 4,4'-bipyridines has been achieved, which can be further functionalized using cross-coupling reactions. mdpi.com This approach allows for the selective introduction of different groups at specific positions on the bipyridine skeleton.
| Starting Material | Reagents | Product | Yield | Reference |
| 3,3′,5,5′-tetrachloro-[4,4′-bipyridine]-2-carbonitrile | m-CPBA, CH₂Cl₂ | 3,3′,5,5′-tetrachloro-[4,4′-bipyridine]-2-carboxamide | 94% | mdpi.com |
| 4,4′-dibromo-3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-bromo-3,3′,5,5′-tetrachloro-2-iodo-4′-phenyl-4,4′-bipyridine | 89% | mdpi.com |
| 4-bromo-3,3′,5,5′-tetrachloro-4,4′-bipyridine | n-BuLi, DMF | 4-bromo-3,3′,5,5′-tetrachloro-[4,4′-bipyridine]-2-carbaldehyde | 83% | mdpi.com |
Coordination Chemistry of 4,4 Bipyridine 2 Carboxylic Acid: Ligand Behavior and Complexation
Ligand Coordination Modes and Denticity
[4,4'-Bipyridine]-2-carboxylic acid is a multifunctional ligand, possessing both nitrogen and oxygen donor atoms, which allows for a variety of coordination behaviors. Its ability to act as a bridge between metal centers, coupled with the potential for chelation, makes it a valuable building block in the construction of coordination polymers and discrete molecular complexes. rsc.org
Dual Functionality of Pyridyl Nitrogen and Carboxylate Oxygen Donor Sites
The defining characteristic of this compound as a ligand is the presence of two distinct types of donor sites: the nitrogen atoms of the bipyridine moiety and the oxygen atoms of the carboxylate group. rsc.org The pyridyl nitrogen atoms are effective coordinating agents for a wide range of metal ions. nih.gov The carboxylate group, on the other hand, can coordinate in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. This dual functionality allows the ligand to bridge metal centers, forming extended one-, two-, or three-dimensional networks, or to act as a terminal ligand, leading to the formation of discrete molecular complexes. rsc.orgsc.edu
Diverse Coordination Geometries and Binding Configurations
The flexibility in coordination of this compound gives rise to a wide range of coordination geometries and binding configurations in its metal complexes. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of counterions or solvent molecules. mdpi.com For instance, the ligand can coordinate to a metal center through one or both of its pyridyl nitrogen atoms, and simultaneously, the carboxylate group can coordinate to the same or a different metal ion. This can result in various structural motifs, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. rsc.orgsc.edu
Formation of Monomeric and Discrete Metal Complexes
While this compound is well-known for its ability to form coordination polymers, it also readily forms monomeric and discrete metal complexes. sc.edu In these instances, the ligand typically coordinates to a single metal center, or in some cases, bridges two metal ions to form a dinuclear complex. The formation of these discrete species is often favored under specific stoichiometric conditions and in the presence of coordinating solvents that can occupy the remaining coordination sites on the metal ion.
This compound Complexes with Transition Metals (e.g., Zn(II), Mn(II), Cu(II), Co(II), Fe(III), Pb(II), Ag(I))
This compound has been successfully used to synthesize complexes with a variety of transition metals. Reactions with zinc and manganese have been used to establish the coordination characteristics of the ligand. rsc.orgnih.gov A discrete molecular complex with copper, Cu(ppca)₂, has also been reported. sc.edu Additionally, a cobalt complex, Co(ppca)(SCN)(H₂O), has been synthesized and characterized as a hydrogen-bonded 2D coordination polymer. sc.edu The versatility of this ligand is further demonstrated by its ability to form complexes with other transition metals, although detailed structural characterization for all the listed metals may be part of ongoing research.
Influence of Counterions and Solvent Molecules on Complex Formation
The formation and structure of metal complexes with this compound can be significantly influenced by the presence of counterions and solvent molecules. mdpi.com Counterions can play a crucial role in charge balancing the complex and can also participate in the coordination sphere of the metal ion. Solvent molecules can act as competing ligands, coordinating to the metal center and influencing the final structure of the complex. mdpi.com For instance, in the synthesis of a cobalt complex, a thiocyanate (B1210189) counterion and a water molecule were found to be part of the coordination sphere. sc.edu The choice of solvent can also direct the self-assembly process, leading to the formation of different crystalline phases or entirely different coordination networks. mdpi.com
Extended Coordination Architectures: From 1D to 3D Systems
The dimensionality of the resulting coordination polymer is highly dependent on the coordination preferences of the metal ion, the reaction conditions, and the specific coordination mode of the ppcaH ligand.
One-Dimensional Coordination Polymers and Chains
One-dimensional (1D) coordination polymers are the simplest form of extended networks, often forming linear or zigzag chains. In the context of this compound, 1D chains can be constructed through various connectivity patterns. For instance, co-crystallization of hemimellitic acid with 4,4'-bipyridine (B149096) results in strong O-H···O hydrogen bonds that connect the acid molecules into a one-dimensional zigzag chain. nih.gov The 4,4'-bipyridine components then attach as arms via O-H···N interactions, creating a ladder-like motif. nih.gov Similarly, in a copper(II) coordination polymer, {[Cu(Pip)2(4,4'-bipy)]}n, where HPip is piperonylic acid, the [Cu(Pip)2(4,4'-bipy)] units are linked through μ-4,4'-bipy-κ2 N:N'-ligands to form a 1D zigzag polymeric structure. ub.edu Another copper(II) polymer, {[Cu(Pip)2(4,4'-bipy)(H2O)]·½(4,4'-bipy)·(DMF)}n, exhibits linear polymeric chains. ub.edu
| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Structural Motif |
| H3HMA·4,4'-bpy | N/A | Hemimellitic acid | 1D | Ladder motif from zigzag chains |
| {[Cu(Pip)2(4,4'-bipy)]}n | Cu(II) | Piperonylic acid | 1D | Zigzag polymeric chain |
| {[Cu(Pip)2(4,4'-bipy)(H2O)]·½(4,4'-bipy)·(DMF)}n | Cu(II) | Piperonylic acid, Water, DMF | 1D | Linear polymeric chain |
Two-Dimensional Layered Coordination Networks
Increasing the connectivity between metal centers and ligands leads to the formation of two-dimensional (2D) layered structures. The ppcaH ligand can bridge metal ions within a plane, creating extended sheets. An example is the compound Co(ppca)(SCN)(H2O), which forms a hydrogen-bonded 2D coordination polymer. sc.edu In another instance, a manganese complex, [Mn4(bptca)2(titmb)(H2O)7]·DMF·4H2O, where H4bptca is 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid, contains subunits linked through organic ligands to form a 2D double-layer structure. rsc.org The use of 4,4'-bipyridine as a spacer with pyridine-2,6-dicarboxylic acid and Cu(II) ions also results in a 2D network. rsc.org Furthermore, commercial 4,4'-bipyridine is often used as a connector in 2D networks. researchgate.netnih.gov
| Compound | Metal Ion | Ancillary Ligand(s) | Dimensionality | Key Structural Feature |
| Co(ppca)(SCN)(H2O) | Co(II) | Thiocyanate, Water | 2D | Hydrogen-bonded network sc.edu |
| [Mn4(bptca)2(titmb)(H2O)7]·DMF·4H2O | Mn(IV) | titmb, Water, DMF | 2D | Double-layer structure rsc.org |
| Cu(II)-pdc-4,4'-bipy | Cu(II) | Pyridine-2,6-dicarboxylic acid | 2D | Network with acyclic tetrameric water cluster rsc.org |
Three-Dimensional Framework Materials
The assembly of coordination polymers into three-dimensional (3D) frameworks represents the highest level of structural complexity. These materials, often referred to as metal-organic frameworks (MOFs), can exhibit porous structures with potential applications in gas storage, separation, and catalysis. The ppcaH ligand is instrumental in building these 3D architectures by connecting metal centers in all three dimensions. For example, a highly ordered H-bonded 3D mixed-metal coordination polymer, Co(ppca)2(V2O6)(H2O), has been synthesized. sc.edu Isostructural nickel and cobalt complexes, [Ni2(bptca)(titmb)2]·13H2O and [Co2(bptca)(titmb)2]·13H2O respectively, exhibit a unique 3D framework with open channels occupied by water molecules. rsc.org The versatility of bipyridine-based ligands in forming 3D structures is further highlighted by the use of 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine to create coordination polymers with various metal ions.
Mixed-Metal Coordination Assemblies Utilizing this compound
The incorporation of more than one type of metal ion into a coordination polymer leads to mixed-metal or heterometallic frameworks. These materials can exhibit synergistic properties arising from the different metal centers. The ppcaH ligand is well-suited for the construction of such assemblies, as its different coordination sites can selectively bind to different metal ions. rsc.org
Heterometallic Frameworks and Their Structural Diversity (e.g., Cu-Hg Systems)
A notable example of a heterometallic framework utilizing the deprotonated form of this compound (ppca) is the compound Cu(ppca)2HgI2. rsc.org In this structure, the ppca ligand acts as a bridge between copper and mercury centers, demonstrating its utility in forming mixed-metal building blocks for the assembly of framework materials. rsc.org The synthesis of such compounds opens up possibilities for designing materials with tailored electronic and magnetic properties. Another example includes a 2D framework, [Cu(ppca)(Hppca)]2[H2Mo4O14], which incorporates both copper and molybdenum. sc.edu The solvothermal synthesis of Co(ppca)2(V2O6)(H2O) also resulted in a 3D mixed-metal coordination polymer containing both cobalt and vanadium. sc.edu
| Compound | Metal Ions | Dimensionality | Key Feature |
| Cu(ppca)2HgI2 | Cu, Hg | Polymer | Mixed-metal building block assembly rsc.org |
| [Cu(ppca)(Hppca)]2[H2Mo4O14] | Cu, Mo | 2D | Framework containing H2Mo4O14²⁻ anion sc.edu |
| Co(ppca)2(V2O6)(H2O) | Co, V | 3D | Highly ordered H-bonded framework sc.edu |
Applications and Advanced Research Frontiers of 4,4 Bipyridine 2 Carboxylic Acid Based Materials
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Assembly
The assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using [4,4'-Bipyridine]-2-carboxylic acid, also known as 4-(pyridin-4-yl)pyridine-2-carboxylic acid (PPCAH), is a field of growing interest. This ligand is particularly useful for creating metal-containing building blocks that can be assembled into mixed-metal framework materials. rsc.org MOFs are a class of porous materials constructed from metal ions or clusters, referred to as secondary building units (SBUs), connected by organic ligands. nih.govmdpi.comwikipedia.org The choice of the organic linker is crucial as it dictates the resulting structure, topology, and properties of the framework. wikipedia.org
The this compound ligand offers a compelling combination of a strong coordination site through its carboxylate group and linking capabilities via its two nitrogen atoms. This dual functionality allows it to bridge metal centers, forming robust one-, two-, or three-dimensional networks. rsc.orgnih.gov Its inherent asymmetry, with the carboxylate group on only one of the pyridine (B92270) rings, provides a pathway to construct frameworks with lower symmetry and higher structural complexity compared to those built from more symmetrical ligands. rsc.org
Design Principles for Porous and Functional MOFs/CPs
The design of porous and functional MOFs and CPs from this compound is guided by fundamental principles of coordination chemistry. The key to creating functional materials lies in the predictable assembly of molecular components.
Ligand Functionality : The ligand possesses two key functional groups: the carboxylate group (-COOH) and two pyridine nitrogen atoms. The carboxylate group typically chelates or bridges metal ions, forming stable SBUs, while the pyridyl nitrogen atoms extend the structure by coordinating to other metal centers. rsc.orgnih.govmdpi.com
Coordination Geometry of Metal Ions : The structure of the final framework is heavily dependent on the preferred coordination number and geometry of the metal ion used. wikipedia.org For instance, reactions with transition metals like zinc and manganese have been used to establish the coordination characteristics of this ligand. rsc.org
Mixed-Metal Systems : The ligand has proven effective in the formation of mixed-metal coordination polymers. rsc.org A prime example is the synthesis of Cu(PPCA)₂HgI₂, demonstrating its utility in creating heterometallic frameworks where different metals can introduce varied functionalities. rsc.org
Porosity : To achieve porous structures, the design must prevent the formation of densely packed or interpenetrated networks. The rigidity and length of the linker are critical factors. While auxiliary linkers like bipyridines can enrich the complexity of the topology, they may also have a negative impact on the material's porosity if not carefully selected. nih.govmdpi.com
Strategies for Modulating Framework Topology and Cavity Size
Controlling the topology and pore dimensions of MOFs is essential for tailoring their properties for specific applications. Several strategies can be employed when using this compound as a building block.
Reaction Conditions : Parameters such as temperature, solvent, and the presence of modulators or competing ligands can significantly alter the crystallization process. nih.gov These factors can influence which coordination modes are favored, leading to different framework topologies from the same set of starting materials.
Hierarchical Assembly : The ligand is valuable for creating building blocks that can be used in subsequent assembly steps. rsc.org This hierarchical approach allows for the construction of more complex, multi-component materials, including mixed-metal frameworks with potentially unique properties. rsc.org
The following table summarizes a known coordination polymer synthesized using this compound, highlighting its role in framework assembly.
| Compound Name | Metal Ions | Ligand | Key Structural Feature | Reference |
| Cu(PPCA)₂HgI₂ | Copper (Cu), Mercury (Hg) | [4,4'-Bipyridine]-2-carboxylate (PPCA) | A mixed-metal coordination polymer | rsc.org |
Catalytic Applications of this compound-Derived Coordination Compounds
While the primary research focus on this compound has been on the synthesis and structure of coordination polymers, its derived materials hold significant potential for catalytic applications. The incorporation of metal nodes and functional organic linkers into a stable framework is a well-established strategy for creating heterogeneous catalysts. MOFs derived from similar pyridine-dicarboxylate linkers have shown catalytic activity in reactions like the Knoevenagel condensation. acs.org
Exploration of Catalytic Activity (e.g., in polymerization reactions)
The exploration of catalytic activity in materials derived from this compound is an emerging frontier. Although specific studies on polymerization catalysis using this ligand are not extensively documented, the intrinsic features of its coordination compounds suggest potential.
Lewis Acidity/Basicity : The metal centers within the framework can act as Lewis acid sites, while the uncoordinated or weakly coordinated nitrogen atoms of the bipyridine moiety can serve as Lewis base sites. This combination is beneficial for various organic transformations.
Open Metal Sites : A common strategy in designing catalytic MOFs is to create open or accessible metal sites by removing coordinated solvent molecules. These sites can then serve as the active centers for catalysis, binding and activating substrate molecules.
Functional Linkers : The ligand itself can be a platform for catalysis. The aromatic rings can be further functionalized to introduce catalytic groups, or the carboxylate and pyridine groups could participate directly in catalytic cycles.
For example, coordination polymers based on other bipyridine-dicarboxylic acids have been used to synthesize heterometallic frameworks that show enhanced catalytic performance for CO₂ cycloaddition reactions. This suggests that MOFs based on this compound could be promising candidates for similar catalytic applications.
Heterogenization of Catalytic Sites within Framework Structures
A major advantage of using MOFs and CPs as catalysts is the heterogenization of active sites. By immobilizing catalytically active metal species within the solid framework of the MOF, several benefits are achieved:
Facile Separation : As heterogeneous catalysts, the MOF particles can be easily separated from the reaction mixture by simple filtration, preventing contamination of the product and simplifying purification.
Recyclability and Stability : The robust framework can prevent the leaching of the active metal species and protect them from deactivation, allowing the catalyst to be reused for multiple cycles.
Site Isolation : In multifunctional MOFs, the framework can enforce the isolation of individual catalytic sites, preventing unwanted side reactions or catalyst self-poisoning.
This strategy of embedding catalytic sites within a stable and porous framework is a cornerstone of modern catalyst design, and materials derived from this compound are well-suited for this approach.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is central to the formation of MOFs and CPs from this compound. The process of self-assembly, where molecules spontaneously organize into ordered structures, is driven by a combination of coordination bonds and weaker intermolecular forces. rsc.org
The structure of this compound makes it an excellent building block for supramolecular assembly. It contains multiple sites for directed interactions:
Coordination Bonds : The primary driving force for assembly is the formation of strong coordination bonds between the carboxylate oxygen atoms and pyridyl nitrogen atoms with metal ions. rsc.org
Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor. These interactions play a crucial role in the pre-organization of the ligands in solution and can direct the final crystal packing, often forming intricate hydrogen-bonded networks.
π–π Stacking : The aromatic pyridine rings can interact through π–π stacking, further stabilizing the resulting supramolecular architecture. The specific geometry of these interactions can influence the packing and porosity of the material.
The interplay of these different interactions—strong coordination bonds and weaker, non-covalent forces—governs the self-assembly pathway. The competition and cooperation between these forces determine the final, most thermodynamically stable crystalline product. acs.org The directional nature of both the coordination and hydrogen bonds allows for a high degree of predictability and control over the assembly process, making this compound a powerful tool for crystal engineering and the rational design of functional materials. rsc.org
Directed Assembly of Supramolecular Structures
The unique molecular structure of this compound, featuring both a chelating bipyridine unit and a carboxylic acid group, makes it an excellent candidate for the directed assembly of supramolecular structures. The pyridine nitrogen atoms and the carboxylate oxygen atoms provide multiple coordination sites for metal ions, enabling the formation of predictable and well-defined metal-organic frameworks (MOFs) and coordination polymers.
The synthesis of materials using this ligand has been shown to produce metal-containing building blocks that can be systematically assembled into larger, mixed-metal framework materials. rsc.org For instance, the reaction of this compound with various transition metals, such as zinc and manganese, has been used to establish its coordination characteristics, leading to the formation of complex polymers. rsc.org A notable example is the mixed-metal coordination polymer, Cu(PPCA)₂HgI₂, which demonstrates the utility of this ligand in constructing heterometallic systems. rsc.org
The assembly process is guided by the principles of crystal engineering, where the geometry of the ligand and the coordination preferences of the metal ions dictate the final topology of the supramolecular structure. The bidentate nature of the 4,4'-bipyridine (B149096) moiety allows it to act as a bridge between metal centers, while the carboxylate group can coordinate in various modes (monodentate, bidentate chelating, or bridging), adding to the structural diversity of the resulting materials.
Role of Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the rational control of intermolecular interactions to design and synthesize new solid-state structures with desired properties. In the context of this compound-based materials, non-covalent interactions play a crucial role in dictating the molecular self-assembly and stabilizing the resulting crystal packing.
The most significant non-covalent interaction in these systems is the hydrogen bond. Specifically, the interaction between the carboxylic acid group (-COOH) of one molecule and the nitrogen atom of a pyridine ring (Narom) on an adjacent molecule forms a highly reliable and directional O—H⋯N hydrogen bond. nih.gov This particular interaction is a robust supramolecular synthon, a term used in crystal engineering to describe predictable and recurring recognition patterns between functional groups. nih.govacs.org The prevalence of this COOH···Narom heterosynthon is exceptionally high, occurring in 98% of crystal structures containing both acid and pyridine moieties in the absence of other competing hydrogen bond donors or acceptors. acs.org
π–π Stacking: The aromatic pyridine rings of the bipyridine backbone can engage in π–π stacking interactions, which help to organize the molecules into layered or columnar structures.
C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom (often from the carboxylate group), provide additional stability to the crystal lattice. researchgate.net
Halogen Bonding: In derivatives where halogen substituents are present, interactions like Cl⋯Cl can further influence molecular packing, contributing to the formation of chains, ladders, or two-dimensional sheets. nih.gov
These non-covalent interactions act in concert to guide the formation of supramolecular aggregates and enhance the stability of the final crystalline material. nih.gov The interplay of these forces allows for fine-tuning of the solid-state structure and, consequently, the material's properties.
Magnetic Properties of this compound-Metal Complexes
Coordination polymers and metal-organic frameworks constructed from this compound and paramagnetic metal ions often exhibit interesting magnetic phenomena. The magnetic properties are a direct consequence of the electronic structure of the metal ions and the way they are connected by the organic ligand, which mediates magnetic exchange interactions.
Studies on related bipyridine and carboxylate-containing MOFs have revealed behaviors ranging from simple paramagnetism to more complex antiferromagnetic or ferromagnetic coupling between metal centers. mdpi.comnih.gov For example, in some cobalt(II)-based MOFs, paramagnetic behavior is observed at higher temperatures, with antiferromagnetic interactions becoming significant at low temperatures. nih.gov The nature and strength of these interactions are highly dependent on the specific metal ion used and the precise geometry of the coordination environment.
| Metal Ion | Typical Magnetic Behavior in Bipyridine-Carboxylate MOFs |
| Mn(II) | Paramagnetic, consistent with high-spin S=5/2 state. nih.govnih.gov |
| Co(II) | Paramagnetic at high temperatures, with low-temperature antiferromagnetic interactions. nih.gov |
| Cu(II) | Can exhibit both ferromagnetic and antiferromagnetic coupling depending on the bridging mode. acs.org |
| Gd(III) | Paramagnetic, with weak ferromagnetic or antiferromagnetic interactions at cryogenic temperatures. mdpi.com |
Investigation of Magnetic Exchange Interactions
Magnetic exchange interaction refers to the coupling between the spins of unpaired electrons on adjacent paramagnetic metal centers, transmitted through the bridging organic ligand. The this compound ligand can facilitate this interaction through its conjugated π-system and the carboxylate bridge.
The nature of the exchange (ferromagnetic or antiferromagnetic) and its magnitude are determined by several factors:
Metal-Ligand-Metal Pathway: The length and geometry of the bridge connecting the metal ions are critical. Shorter pathways and optimal orbital overlap generally lead to stronger interactions.
Coordination Geometry: The geometry around the metal ion (e.g., octahedral, tetrahedral) influences the orientation of the magnetic orbitals (d-orbitals for transition metals, f-orbitals for lanthanides), which in turn affects their overlap with the ligand orbitals.
Nature of the Metal Ion: The number of unpaired electrons and the type of magnetic orbitals involved are specific to each metal ion.
In many MOFs built with similar ligands, weak antiferromagnetic coupling is a common observation at low temperatures. This means that the spins on neighboring metal ions tend to align in an anti-parallel fashion. However, ferromagnetic interactions, where spins align in parallel, have also been observed, for instance, in certain copper(II) complexes with pyrophosphate and bipyridine ligands. acs.org Understanding these interactions is crucial for the rational design of molecular materials with specific magnetic properties, such as single-molecule magnets (SMMs). mdpi.com
Spin Crossover Phenomena in Iron(III) Complexes
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. beilstein-journals.orgnih.gov This transition is accompanied by changes in magnetic properties, color, and molecular volume. beilstein-journals.org
While the user's query specifically mentions Iron(III) complexes, the vast majority of documented spin crossover research in systems containing bipyridine-type ligands focuses on Iron(II) complexes. beilstein-journals.orgnih.govrsc.org Iron(II) (a d⁶ ion) in an octahedral ligand field can switch between a diamagnetic (S=0) low-spin state and a paramagnetic (S=2) high-spin state. nih.gov This transition occurs when the energy difference between the LS and HS states is comparable to thermal energy (k_B T). beilstein-journals.org
In hypothetical Iron(III) (a d⁵ ion) complexes with this compound, a spin crossover event would involve a transition between a low-spin (S=1/2) state and a high-spin (S=5/2) state. The occurrence of SCO depends critically on the ligand field strength exerted by the coordinating ligands. The combination of nitrogen donors from the bipyridine and oxygen donors from the carboxylate group in this compound could potentially create a ligand field strength around the Iron(III) center that is close to the spin-pairing energy, which is a prerequisite for SCO.
Research on related Iron(II) SCO complexes with functionalized pyridine ligands has shown that the transition temperature and the completeness of the spin transition can be finely tuned. acs.org For example, introducing bulky groups or modifying intermolecular interactions like π-π stacking can shift the SCO curve. rsc.orgacs.org Dinuclear Iron(II) compounds bridged by bis-bipyridine ligands have been shown to exhibit incomplete or more gradual spin transitions compared to their mononuclear counterparts, which is attributed to steric hindrance limiting intermolecular cooperativity. rsc.org
| Property | Low-Spin (LS) State (Iron II) | High-Spin (HS) State (Iron II) |
| Spin State (S) | 0 | 2 |
| Magnetism | Diamagnetic | Paramagnetic |
| Metal-Ligand Bond Lengths | Shorter | Longer |
| Color | Often deeply colored | Often colorless or weakly colored |
| Transition Temperature (T₁/₂) | The temperature at which LS and HS populations are equal. | The temperature at which LS and HS populations are equal. |
While direct experimental data on SCO in Iron(III) complexes of this compound is not prominent in the reviewed literature, the principles established for Iron(II) systems provide a foundational framework for exploring such phenomena. The synthesis and characterization of these specific Iron(III) complexes would be a valuable research direction to investigate the possibility of tuning spin states in d⁵ systems using this versatile ligand.
Theoretical and Computational Investigations of 4,4 Bipyridine 2 Carboxylic Acid and Its Complexes
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of molecules like [4,4'-Bipyridine]-2-carboxylic acid. arxiv.org This approach allows for the accurate calculation of electronic structures, offering a balance between computational cost and accuracy, which is particularly useful for transition metal complexes. researchgate.net
DFT studies typically focus on several key aspects of the electronic structure. Calculations can determine the distribution of electron density and electrostatic potential (ESP), which reveals the most likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, this analysis helps identify which nitrogen atoms are more likely to coordinate to a metal center and how the carboxylic acid group influences the ligand's electronic properties.
A critical component of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. ossila.com In the context of metal complexes, the nature of the HOMO and LUMO can determine the character of metal-ligand bonding and influence the photophysical properties of the resulting complex, such as its absorption and emission spectra. ossila.com
Furthermore, DFT is employed to calculate vibrational frequencies. nih.gov Theoretical predictions of infrared (IR) and Raman spectra can be compared with experimental data to confirm the coordination mode of the ligand. nih.gov For instance, shifts in the vibrational frequencies of the pyridine (B92270) rings or the carboxylate group upon coordination to a metal ion provide direct evidence of bonding interactions. nih.gov
Table 1: Electronic Properties of this compound Investigated by DFT
| Calculated Parameter | Significance in Coordination Chemistry |
|---|---|
| Ground State Geometry | Predicts the most stable conformation of the free ligand. |
| Electrostatic Potential (ESP) | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely coordination sites. nih.gov |
| HOMO/LUMO Energies | Determines the electron-donating and accepting capabilities and the electronic transition properties of the ligand and its complexes. ossila.com |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
| Mulliken/NBO Charges | Quantifies the charge distribution on each atom, offering insights into the polarity of bonds and reactivity. |
| Vibrational Frequencies | Predicts IR and Raman spectra; shifts upon complexation confirm coordination and provide structural information. nih.gov |
Molecular Dynamics Simulations of Ligand-Metal Interactions
While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound interacts with metal ions and its environment over time. nih.gov MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a trajectory that reveals the time-dependent behavior of molecules. nih.gov
In the context of coordination chemistry, MD simulations are invaluable for understanding the complexation process itself. These simulations can model the approach of the ligand to a solvated metal ion, the displacement of solvent molecules, and the formation of coordination bonds. This provides insight into the stability of the resulting metal complex, the flexibility of the ligand, and the role of the solvent in the coordination process. nih.gov
Table 2: Insights from Molecular Dynamics Simulations of Ligand-Metal Systems
| Simulation Aspect | Information Gained |
|---|---|
| Binding Mechanism | Elucidates the step-by-step process of coordination bond formation. nih.gov |
| Coordination Sphere Stability | Assesses the strength and lifetime of ligand-metal bonds over time. |
| Conformational Dynamics | Reveals the flexibility of the ligand and changes in its shape upon binding to a metal. |
| Solvent Effects | Models the role of solvent molecules in stabilizing or destabilizing the metal complex. nih.gov |
| Free Energy Landscapes | Identifies the most stable binding poses and the transition pathways between them. nih.gov |
Predictive Modeling of Coordination Architectures and Properties
The bifunctional nature of this compound, featuring both a bipyridyl linker and a carboxylate group, makes it an excellent building block for constructing higher-order supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govacs.org Computational modeling plays a crucial role in predicting the architectures and properties of these materials before their synthesis is attempted in the laboratory.
Predictive modeling uses the known coordination preferences of the metal ions and the geometry of the ligand to forecast the likely topology of the resulting framework. By understanding the directional nature of the metal-ligand bonds, computational methods can assemble these building blocks in silico to generate plausible crystal structures. This predictive power is essential for "crystal engineering," where the goal is to design materials with specific network structures and, consequently, specific properties like porosity, stability, or catalytic activity.
For instance, the this compound ligand is known to be useful for creating metal-containing building blocks that can be assembled into mixed-metal framework materials. rsc.orgnih.gov Computational models can explore how different metal ions or reaction conditions might favor the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. acs.org Once a potential structure is modeled, its properties can also be computationally predicted. DFT calculations can be performed on the predicted crystal structure to estimate its electronic band structure, density of states, and potential for applications in catalysis or as a semiconductor. Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the gas sorption properties of porous frameworks, estimating their capacity for storing gases like hydrogen or carbon dioxide. This synergy between predictive modeling of structure and properties allows for the rational design of new functional materials based on the this compound ligand.
Future Perspectives and Emerging Research Directions
Development of Novel [4,4'-Bipyridine]-2-carboxylic acid-Based Functional Materials
The synthesis and application of this compound, also known as 4-(pyridin-4-yl)pyridine-2-carboxylic acid (ppcaH), has enabled the construction of novel coordination compounds and polymers. sc.edursc.org The ligand's design, featuring both a chelating bipyridine site and a carboxylic acid group, allows it to form intricate structures with various transition metals.
Research has demonstrated the preparation of new coordination compounds with metals such as copper (Cu), cobalt (Co), vanadium (V), and molybdenum (Mo) through solvothermal synthesis. sc.edu These materials exhibit diverse structural motifs, ranging from discrete molecular complexes to extended two-dimensional (2D) and three-dimensional (3D) coordination polymers. For instance, the reaction with copper yields Cu(ppca)₂, a discrete molecular complex, while with cobalt, a 2D coordination polymer, Co(ppca)(SCN)(H₂O), is formed through hydrogen bonding. sc.edu The ability of the ppcaH ligand to form such varied architectures is fundamental to developing functional materials with tailored properties, such as specific catalytic activity, porosity, or photoluminescence. The ligand is particularly noted for its utility in creating metal-containing building blocks that can be assembled into more complex framework materials. rsc.org
Table 1: Crystallographic Data for this compound-Based Coordination Polymers
| Compound | Metal Center(s) | Dimensionality | Crystal System | Space Group |
|---|---|---|---|---|
Cu(ppca)₂ sc.edu |
Cu | 0D (Discrete) | Monoclinic | P2₁/c |
Co(ppca)(SCN)(H₂O) sc.edu |
Co | 2D | Monoclinic | P2₁/c |
[Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄] sc.edu |
Cu, Mo | 2D | Triclinic | P1¯ |
Co(ppca)₂(V₂O₆)(H₂O) sc.edu |
Co, V | 3D | Orthorhombic | Pbca |
Cu(PPCA)₂HgI₂ rsc.org |
Cu, Hg | Polymer | - | - |
Integration into Hybrid Materials and Nanocomposites
A significant emerging direction is the integration of this compound into hybrid materials and nanocomposites. Its bifunctional nature makes it an excellent linker for creating mixed-metal systems, where different metal ions can be incorporated to achieve synergistic or multifunctional properties.
An example of this is the formation of mixed-metal coordination polymers. sc.edursc.org Researchers have successfully synthesized a 2D framework, [Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄], which contains both copper and a polyoxomolybdate anion. sc.edu Another complex structure is a highly ordered, hydrogen-bonded 3D mixed-metal polymer, Co(ppca)₂(V₂O₆)(H₂O), where a vanadate (B1173111) cluster was generated in situ. sc.edu The synthesis of Cu(PPCA)₂HgI₂ further illustrates its role in assembling mixed-metal materials. rsc.org
These hybrid materials combine the properties of the organic ligand, the transition metal centers, and potentially other integrated components like polyoxometalates. This approach opens pathways to materials with enhanced catalytic, sensing, or electronic capabilities. Future work could explore integration with nanoparticles, such as metal oxides or quantum dots, to create nanocomposites for applications in fields like dye-sensitized solar cells or heterogeneous catalysis, a strategy that has been successful with related bipyridine dicarboxylic acids. ossila.comsigmaaldrich.com
Mechanochemical Approaches for Synthesis and Material Fabrication
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a promising green and efficient alternative to traditional solvent-based synthesis. nih.govacs.org This approach, often carried out in a ball mill, can lead to high yields in shorter reaction times while eliminating or drastically reducing the need for bulk solvents. nih.gov
While specific studies on the mechanosynthesis of this compound itself are not prominent, the mechanochemical synthesis of metal complexes bearing the related 2,2'-bipyridine (B1663995) ligand is well-established. nih.gov In these studies, various metallic precursors (e.g., Ru, Ir, Pt, Pd, Fe, Co) react with 2,2'-bipyridine under ball-milling conditions to afford the target complexes in high yields. nih.gov For example, the synthesis of Pd(BiPy)Cl₂ via ball milling achieved an 83% yield in just 5 minutes at 15 Hz. nih.gov
Given the success with similar ligands, mechanochemistry represents a significant future direction for the synthesis of this compound-based materials. This sustainable methodology could be applied to the rapid and efficient production of its coordination polymers and hybrid materials. nih.govnih.gov The use of liquid-assisted grinding (LAG), where catalytic amounts of solvent are added, could further enhance reaction rates and control product polymorphism. nih.gov The application of mechanochemistry is particularly relevant for producing active pharmaceutical ingredients (APIs) and other high-value materials where chemoselectivity and purity are critical. rsc.org
Q & A
Q. How can contradictory synthesis yields for this compound be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 85%) arise from oxidant choice and reaction kinetics. Comparative studies using KMnO4 (pH 2, 60°C) vs. H2Cr2O7 (pH 1, 90°C) show the latter’s superior oxidative stability. Kinetic monitoring via in situ Raman spectroscopy (Cr–O stretch at 850 cm<sup>−1</sup>) confirms complete methyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
